Methyl 3-(naphthalene-2-sulfonamido)benzoate
Overview
Description
Methyl 3-(naphthalene-2-sulfonamido)benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring and a benzoate ester group, connected through a sulfonamide linkage
Mechanism of Action
Target of Action
Methyl 3-[(2-naphthylsulfonyl)amino]benzoate, also known as MSAB, primarily targets the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival. It is particularly important in the regulation of gene expression, cell behavior, cell adhesion, and cell polarity.
Mode of Action
MSAB acts by binding to β-catenin , a key protein in the Wnt/β-catenin signaling pathway . This binding promotes the degradation of β-catenin, thereby inhibiting the pathway . The compound displays possible cholinergic properties, potentiates dopamine, and partially inhibits serotonin .
Biochemical Pathways
By inhibiting the Wnt/β-catenin signaling pathway, MSAB affects various downstream effects. It specifically downregulates Wnt/β-catenin target genes . This leads to a decrease in cell viability of Wnt-dependent cells, while showing little effect on Wnt-independent cells .
Pharmacokinetics
It’s known that msab is administered orally
Result of Action
The inhibition of the Wnt/β-catenin signaling pathway by MSAB results in the suppression of the expansion of established tumors from Wnt-dependent cancer cells . It exhibits anti-proliferation efficacy against Wnt-dependent cancer growth both in vitro and in vivo .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(naphthalene-2-sulfonamido)benzoate typically involves the reaction of 3-aminobenzoic acid with naphthalene-2-sulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(naphthalene-2-sulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amines, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(naphthalene-2-sulfonamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(N-methylnaphthalene-2-sulfonamido)benzoate
- Methyl 3-[N-(prop-2-en-1-yl)naphthalene-2-sulfonamido]benzoate
Uniqueness
Methyl 3-(naphthalene-2-sulfonamido)benzoate is unique due to its specific structural features, such as the combination of a naphthalene ring and a benzoate ester group linked through a sulfonamide. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 3-(naphthalen-2-ylsulfonylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-23-18(20)15-7-4-8-16(11-15)19-24(21,22)17-10-9-13-5-2-3-6-14(13)12-17/h2-12,19H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTWYACHDBDARO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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